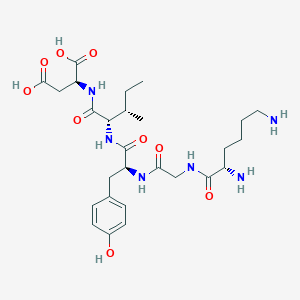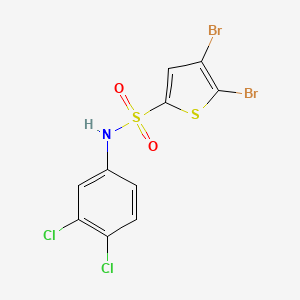![molecular formula C13H24N2O4 B12591711 1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid CAS No. 650631-71-3](/img/structure/B12591711.png)
1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid is a compound that combines the bicyclic structure of 1,4-diazabicyclo[2.2.2]octane with the dicarboxylic acid functionality of heptanedioic acid. The 1,4-diazabicyclo[2.2.2]octane moiety is known for its strong nucleophilic properties and is widely used as a catalyst in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Diazabicyclo[2.2.2]octane can be synthesized through the reaction of ethylenediamine with formaldehyde . The reaction typically involves heating the reactants in the presence of a catalyst, such as a strong acid or base, to promote the formation of the bicyclic structure.
Heptanedioic acid can be prepared through the oxidation of heptane or heptanoic acid . Common oxidizing agents used in this process include potassium permanganate and nitric acid. The reaction is typically carried out under reflux conditions to ensure complete oxidation of the starting material.
Industrial Production Methods: In industrial settings, 1,4-diazabicyclo[2.2.2]octane is produced through a continuous process that involves the reaction of ethylenediamine with formaldehyde in the presence of a catalyst . The reaction mixture is then purified through distillation to obtain the pure product.
Heptanedioic acid is produced on an industrial scale through the oxidation of heptane using air or oxygen as the oxidizing agent . The reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 1,4-Diazabicyclo[2.2.2]octane undergoes a variety of chemical reactions, including nucleophilic substitution, cycloaddition, and oxidation . It is commonly used as a catalyst in the Morita-Baylis-Hillman reaction, which involves the formation of carbon-carbon bonds between aldehydes and activated alkenes .
Heptanedioic acid undergoes typical reactions of carboxylic acids, such as esterification, amidation, and reduction . It can be converted to its corresponding esters and amides through reaction with alcohols and amines, respectively.
Common Reagents and Conditions: Common reagents used in reactions involving 1,4-diazabicyclo[2.2.2]octane include aldehydes, ketones, and activated alkenes . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high selectivity and yield.
Reagents commonly used in reactions involving heptanedioic acid include alcohols, amines, and reducing agents . The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting material.
Major Products: The major products formed from reactions involving 1,4-diazabicyclo[2.2.2]octane include substituted piperazines and other heterocyclic compounds . These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
The major products formed from reactions involving heptanedioic acid include esters, amides, and reduced derivatives . These products are used in the production of polyamides, polyesters, and other polymeric materials.
科学研究应用
1,4-Diazabicyclo[2.2.2]octane is widely used in scientific research as a catalyst and reagent in organic synthesis . It is used in the synthesis of heterocyclic compounds, which are important building blocks in pharmaceuticals and agrochemicals . Additionally, it is used as a ligand in coordination chemistry and as a base in various organic transformations .
Heptanedioic acid is used in scientific research as a precursor for the synthesis of polyamides and polyesters . It is also used in the study of metabolic pathways involving dicarboxylic acids and in the development of new materials with improved properties .
作用机制
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its strong nucleophilic properties, which allow it to participate in a variety of organic reactions . It acts as a catalyst by stabilizing transition states and facilitating the formation of carbon-carbon and carbon-heteroatom bonds .
Heptanedioic acid exerts its effects through its carboxylic acid functionality, which allows it to participate in a variety of chemical reactions . It acts as a precursor for the synthesis of polyamides and polyesters by reacting with diamines and diols, respectively .
相似化合物的比较
1,4-Diazabicyclo[2.2.2]octane is similar in structure to quinuclidine, which is another bicyclic amine . quinuclidine has one of the nitrogen atoms replaced by a carbon atom, which makes it less nucleophilic than 1,4-diazabicyclo[2.2.2]octane . Additionally, quinuclidine is less commonly used as a catalyst in organic synthesis compared to 1,4-diazabicyclo[2.2.2]octane .
Heptanedioic acid is similar to other dicarboxylic acids, such as adipic acid and sebacic acid . heptanedioic acid has a longer carbon chain compared to adipic acid, which gives it different physical and chemical properties . Additionally, heptanedioic acid is less commonly used in the production of polyamides and polyesters compared to adipic acid and sebacic acid .
属性
CAS 编号 |
650631-71-3 |
|---|---|
分子式 |
C13H24N2O4 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
1,4-diazabicyclo[2.2.2]octane;heptanedioic acid |
InChI |
InChI=1S/C7H12O4.C6H12N2/c8-6(9)4-2-1-3-5-7(10)11;1-2-8-5-3-7(1)4-6-8/h1-5H2,(H,8,9)(H,10,11);1-6H2 |
InChI 键 |
LTVCWACQGARROE-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCN1CC2.C(CCC(=O)O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid](/img/structure/B12591632.png)

![Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12591648.png)


![Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12591655.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline](/img/structure/B12591661.png)
![1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene](/img/structure/B12591664.png)
![1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12591669.png)

![4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione](/img/structure/B12591688.png)


![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)
